Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate
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Overview
Description
Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound is characterized by its unique structure, which includes a benzoate ester, a trifluoromethoxyphenyl group, and a tetrahydroisoquinoline moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine reacts with an aldehyde in the presence of a dehydrating agent such as phosphorus oxychloride or zinc chloride.
Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies related to neurodegenerative diseases and infectious pathogens.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- **4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-2-{[6-methoxy-1-(4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl]oxy}phenol .
- (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline .
Uniqueness
Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H27F3N2O6S |
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Molecular Weight |
576.6 g/mol |
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-[[4-(trifluoromethoxy)phenyl]carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H27F3N2O6S/c1-35-24-14-18-12-13-33(27(40)32-19-6-10-21(11-7-19)39-28(29,30)31)23(22(18)15-25(24)36-2)16-38-20-8-4-17(5-9-20)26(34)37-3/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,32,40) |
InChI Key |
DCYJNDBQFGZRCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=C(C=C3)OC(F)(F)F)COC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
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